2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol
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Overview
Description
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is an organic compound that features a chlorophenyl group, a methanesulfonyl group, and a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride under basic conditions to form the intermediate 4-chlorobenzyl methanesulfonate. This intermediate is then subjected to a series of reactions including alkylation and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol involves its ability to act as an electrophile due to the presence of the sulfonyl group. This allows it to react with nucleophiles such as amines and thiols, forming stable covalent bonds. The chlorophenyl group can also participate in aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorophenyl and pentenol groups.
4-Chlorobenzyl chloride: Contains the chlorophenyl group but lacks the sulfonyl and pentenol groups.
4-Chlorobenzyl methanesulfonate: An intermediate in the synthesis of the target compound.
Uniqueness
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
916079-22-6 |
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Molecular Formula |
C13H17ClO3S |
Molecular Weight |
288.79 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C13H17ClO3S/c1-3-8-13(2,10-15)18(16,17)9-11-4-6-12(14)7-5-11/h3-7,15H,1,8-10H2,2H3 |
InChI Key |
AUAOBEJULFAGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CO)S(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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